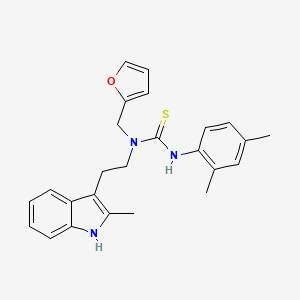

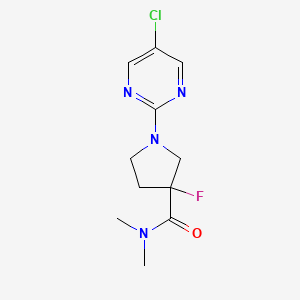

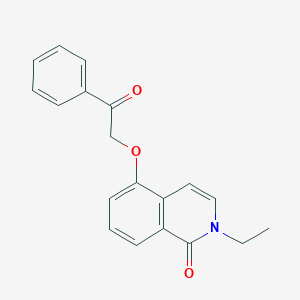

![molecular formula C20H18N2O6S B2652947 Diethyl 5-[2-(1,3-dioxoinden-2-ylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate CAS No. 300829-53-2](/img/structure/B2652947.png)

Diethyl 5-[2-(1,3-dioxoinden-2-ylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom. The compound also contains functional groups such as carboxylate and hydrazinyl, which can participate in various chemical reactions .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of thiophene derivatives with hydrazine and other reagents. For example, a related compound was synthesized using ultrasound-assisted synthesis, which involved the reaction of 3-hydrazonoindolin-2-one with other reagents .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, as was done for a related compound . This would provide information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds.Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. The carboxylate groups could act as acids, donating protons to bases, while the hydrazinyl group could participate in reactions with electrophiles .Scientific Research Applications

Synthesis Methodologies

Researchers have developed various synthesis methodologies to produce compounds with potential applications in agriculture and medicine. For instance, the synthesis of N-phosphonoalkylpyrazolo[4,3-e][1,2,4]-triazolo[1,5-d]pyrimidines showcases a method involving condensation reactions, highlighting their potent herbicidal activity against certain plants, suggesting agricultural applications (Lingyun Xiao et al., 2008). Similarly, the ultrasound-assisted synthesis of diethyl (2-(1-(morpholinomethyl)-2-oxoindolin-3-ylidene)hydrazinyl) derivatives introduces a green synthetic protocol, underlining the significance of incorporating morpholine moiety for medicinal chemistry due to its broad biological and pharmacological properties (S. Tiwari et al., 2018).

Biological Activities

Studies exploring the antioxidant, antibacterial, and cytotoxic activities of synthesized compounds have shown promising results. For example, the antioxidant evaluation of new di-2-thienyl ketones demonstrated significant inhibition against oxidative stress, proposing their use in developing antioxidant therapies (I. Althagafi, 2022). Additionally, the crystal structure analysis of certain derivatives provides insights into their chemical reactivity and potential therapeutic applications (A. I. Ismiyev et al., 2015).

Material Science Applications

The development of new electrochromic copolymers based on dithienylpyrrole and EDOT highlights the potential of such compounds in creating materials that exhibit multicolor electrochromic properties. These materials are essential for camouflage and electrochromic device applications, showcasing a fascinating intersection of organic synthesis and material science (Melek Pamuk Algi et al., 2013).

properties

IUPAC Name |

diethyl 5-[2-(1,3-dioxoinden-2-ylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6S/c1-4-27-19(25)13-10(3)17(20(26)28-5-2)29-18(13)22-21-14-15(23)11-8-6-7-9-12(11)16(14)24/h6-9,22H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWHZLNEUGATBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NN=C2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

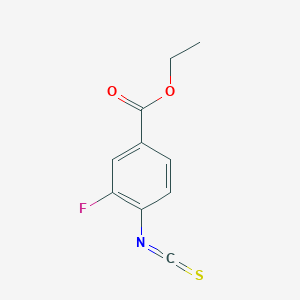

![2-imino-N,1-bis(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2652866.png)

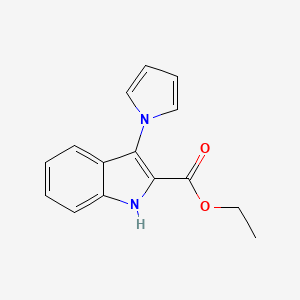

![2-Chloro-N-[(2R,3R)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B2652872.png)

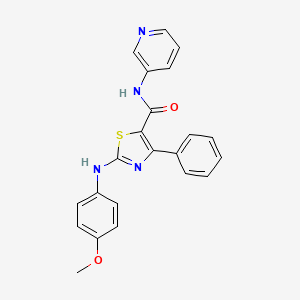

![N-(2-cyanophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2652874.png)

![(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride](/img/structure/B2652881.png)